Bienvenue dans la boutique en ligne BenchChem!

2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

Pharmaceutical analysis HPLC impurity profiling Pharmacopoeial compliance

This certified Niflumic Acid EP Impurity B (CAS 72633-64-8) is the exclusively prescribed reference standard for ANDA/NDA regulatory submissions. It is chromatographically defined by a precise relative retention time (RRT ~0.8) and exists in the 2-hydroxy tautomeric form as required by the EP monograph. Any structural analog, such as generic 2-oxo-1,2-dihydropyridine-3-carboxamides or N1-substituted derivatives, cannot serve as a substitute due to differing retention times and UV response factors at 267 nm. Only the EDQM-certified CRS (Y0000826) ensures system suitability (resolution ≥1.5), method validation per ICH Q2(R1), and regulatory acceptance for batch release testing at the ≤0.4% limit. Procure the exact pharmacopoeial standard today to avoid ANDA delays.

Molecular Formula C13H9F3N2O2
Molecular Weight 282.22 g/mol
CAS No. 72633-64-8
Cat. No. B1504863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
CAS72633-64-8
Molecular FormulaC13H9F3N2O2
Molecular Weight282.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=CC=CNC2=O)C(F)(F)F
InChIInChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)18-12(20)10-5-2-6-17-11(10)19/h1-7H,(H,17,19)(H,18,20)
InChIKeyHRAILYWEUPEYQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide (CAS 72633-64-8): Pharmacopoeial Identity and Core Physicochemical Profile


2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide (CAS 72633-64-8) is a 2-pyridone derivative that exists predominantly as its 2-hydroxy tautomer, 2-hydroxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide, as designated by the European Pharmacopoeia (EP) . It is officially classified as Niflumic Acid EP Impurity B, a specified impurity in the niflumic acid monograph (EP monograph 2115) [1]. The compound carries the molecular formula C₁₃H₉F₃N₂O₂ and a molecular weight of 282.22 g/mol, with two hydrogen bond donors, five hydrogen bond acceptors, and two rotatable bonds . Unlike the parent drug niflumic acid—which is a carboxylic acid bearing a 2-anilino substituent—this compound features a carboxamide linker and a 2-oxo/2-hydroxy pyridine ring, fundamentally altering its acid-base character, hydrogen-bonding capacity, and chromatographic behavior .

Why 2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide Cannot Be Substituted by Generic 2-Oxo-1,2-dihydropyridine-3-carboxamides in Regulated Analytical Workflows


Generic 2-oxo-1,2-dihydropyridine-3-carboxamide analogs—even those sharing the 3-(trifluoromethyl)phenyl motif—fail to substitute for this specific compound because the EP monograph prescribes impurity B by precise chromatographic identity, not by functional class [1]. The BP/EP related substances test defines impurity B by its relative retention time of approximately 0.8 (versus niflumic acid = 1.0), a value that is exquisitely sensitive to the N1-substitution pattern and the tautomeric state of the 2-oxo/2-hydroxy group [2]. N1-substituted analogs such as 1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide exhibit substantially higher molecular weight (372 Da vs 282 Da) and longer retention, while the des-2-oxo analog (impurity E, RRT ~0.7) elutes at a distinct but overlapping position requiring baseline resolution of at least 1.5 [2][3]. Furthermore, the regulatory acceptance limit for impurity B—not more than 0.4% by HPLC peak area—is tied to the response factor of this specific molecule; any structural analog would exhibit a different UV response at the detection wavelength of 267 nm, rendering quantitative compliance impossible [2]. Thus, procurement of the exact pharmacopoeial reference standard is mandatory for ANDA/NDA analytical method validation and batch release testing .

Quantitative Differential Evidence: 2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide vs. Closest Analogs


HPLC Relative Retention Time: Impurity B (RRT 0.8) vs. Impurity A (RRT 0.4) and Impurity E (RRT 0.7)

Under the harmonized BP/EP liquid chromatography conditions for niflumic acid (C8 column, 5 µm, 25°C, acetonitrile/water/phosphoric acid mobile phase, 267 nm detection, flow 1.0 mL/min), impurity B elutes at a relative retention time (RRT) of approximately 0.8 with reference to niflumic acid (RRT = 1.0; absolute retention time ~3.5 min) [1]. In the same system, impurity A (2-chloropyridine-3-carboxylic acid) elutes at RRT ~0.4 and impurity E (6-[[3-(trifluoromethyl)phenyl]amino]pyridine-3-carboxylic acid) at RRT ~0.7 [1]. The system suitability criterion requires a minimum resolution of 1.5 between the peaks due to impurities E and B, confirming that the two impurities—despite an RRT difference of only 0.1—are chromatographically distinguishable under validated conditions [1]. The EP explicitly notes that the elution order of impurities E and B may be inverted depending on column conditioning, making the use of an authenticated reference standard critical for unambiguous peak identification [1].

Pharmaceutical analysis HPLC impurity profiling Pharmacopoeial compliance

Regulatory Acceptance Limit: Impurity B ≤ 0.4% vs. Impurity A ≤ 0.1% in Niflumic Acid API

The BP/EP monograph for niflumic acid assigns distinct acceptance limits to each specified impurity based on toxicological and manufacturing considerations. Impurity B (2-hydroxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide) carries a limit of not more than 4 times the area of the corresponding peak in the reference solution chromatogram, equivalent to 0.4% w/w [1]. In contrast, impurity A (2-chloropyridine-3-carboxylic acid) is restricted to not more than the area of the corresponding peak in the reference solution, equivalent to 0.1% w/w [1]. Unspecified impurities are limited to 0.10% each, and the sum of impurities other than B must not exceed 0.2% [1]. The 4-fold higher acceptance threshold for impurity B reflects its different toxicological profile and/or its status as an expected synthesis by-product rather than a degradation product, and it necessitates accurate quantification using the specific impurity B reference standard rather than a surrogate .

Pharmaceutical quality control ICH Q3A Pharmacopoeial impurity limits

Structural Differentiation from Niflumic Acid: Carboxamide vs. Carboxylic Acid Functionality

Niflumic acid (CAS 4394-00-7) is 2-[[3-(trifluoromethyl)phenyl]amino]pyridine-3-carboxylic acid with a measured pKa of 2.26 ± 0.08 for the carboxylic acid proton . In contrast, the target compound replaces the carboxylic acid with a carboxamide (–C(=O)NH–) and the 2-anilino substituent with a 2-oxo/2-hydroxy group, eliminating the acidic proton entirely and introducing a lactam/lactim tautomeric equilibrium [1]. This structural difference has two consequences: (i) niflumic acid is a potent COX-2 inhibitor (IC₅₀ = 100 nM) and calcium-activated chloride channel blocker, activities that depend on the carboxylic acid pharmacophore for target engagement; (ii) impurity B lacks the carboxylic acid moiety and therefore cannot recapitulate the COX-2 inhibitory or ion channel blocking pharmacology of niflumic acid [2]. The replacement of the carboxylic acid with a carboxamide also alters logP, aqueous solubility, and protein binding, all of which affect chromatographic retention and detection [1].

Medicinal chemistry Structure-activity relationship Ionization state

Tautomeric Identity: 2-Hydroxy vs. 2-Oxo Form and Its Impact on UV Detection at 267 nm

The European Pharmacopoeia designates impurity B as 2-hydroxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide, explicitly recognizing the enol tautomer . This nomenclature distinction has analytical consequences: 2-oxo-1,2-dihydropyridine derivatives exhibit keto-enol tautomerism that shifts the UV λmax and molar extinction coefficient [1]. The BP/EP method detects impurity B at 267 nm, a wavelength chosen to optimize simultaneous detection of niflumic acid and its related substances [2]. A compound locked in the 2-oxo (keto) form—as opposed to the 2-hydroxy (enol) form—would exhibit a different absorbance at this wavelength, altering the relative response factor (RRF) and compromising quantitative accuracy unless the correct tautomeric standard is used [1]. The EDQM reference standard (Y0000826) is supplied with a leaflet specifying the chemical identity as determined by the issuing pharmacopoeia, providing tautomeric certainty that generic commercial sources may not guarantee [3].

Tautomerism UV-Vis spectrophotometry Reference standard characterization

EDQM Reference Standard Authenticity: Batch-Controlled 10 mg CRS vs. Commercial Research-Grade Material

The EDQM supplies Niflumic Acid Impurity B as a Chemical Reference Substance (CRS) under catalogue code Y0000826, currently at batch number 1, with a unit quantity of 10 mg per vial [1]. This CRS is priced at €90 and is dispatching at ambient temperature with long-term storage at +5°C ± 3°C [1]. It is explicitly designated for use in monograph 2115 (Niflumic Acid) and is accompanied by a downloadable leaflet and, where applicable, a safety data sheet [1]. In contrast, commercial vendors such as AKSci supply the compound as a research chemical (catalogue 2390FS) at 98% purity without pharmacopoeial certification , and Leyan offers it at 98% purity (product 2221917) without EDQM batch traceability . The EDQM CRS is the only form accepted by regulatory authorities for ANDA/NDA analytical method validation and quality control batch release testing under EP jurisdiction .

Pharmaceutical reference standards EDQM Regulatory submission

Physicochemical Differentiation: Hydrogen Bond Donor/Acceptor Profile vs. N1-Substituted Analogs

The target compound (MW 282.22, exact mass 282.06161202, formula C₁₃H₉F₃N₂O₂) possesses 2 hydrogen bond donors (the NH of the carboxamide and the OH/enol proton at position 2) and 5 hydrogen bond acceptors (the pyridine nitrogen, the amide carbonyl oxygen, the oxo/hydroxy oxygen, and the three fluorine atoms) . By comparison, N1-substituted analogs such as 1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide (CAS 338755-12-7) exhibit a significantly higher molecular weight (372 Da, exact mass 386.1242), only 1 hydrogen bond donor (the N1 position is alkylated, eliminating the lactam NH), and increased lipophilicity (XLogP3-AA = 4.2 for the 3-methylbenzyl analog) [1][2]. The target compound has only 2 rotatable bonds versus 4 for the N1-benzyl analog, conferring greater conformational rigidity [2]. These descriptor differences translate directly into distinct reversed-phase HPLC retention behavior, with the more lipophilic N1-substituted analogs eluting significantly later under the EP method conditions, making them unsuitable as surrogate standards for impurity B identification [3].

Molecular descriptors Drug-likeness Chromatographic retention prediction

Procurement-Guiding Application Scenarios for 2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide (Niflumic Acid EP Impurity B)


ANDA/NDA Analytical Method Validation for Niflumic Acid Related Substances

Regulatory submissions for generic niflumic acid require demonstration of specificity, linearity, accuracy, and precision for impurity B according to ICH Q2(R1) guidelines. The EP monograph mandates use of impurity B CRS (Y0000826) to prepare the reference solution used for system suitability (resolution ≥1.5 between impurity E and impurity B) and for the quantification limit test (impurity B ≤ 0.4%) [1]. Any deviation from the specified CRS jeopardizes method validation acceptance during regulatory review, potentially delaying ANDA approval .

Pharmaceutical Batch Release and Stability Testing of Niflumic Acid API

Commercial production of niflumic acid active pharmaceutical ingredient (API) requires routine monitoring of impurity B levels in every batch. The compound is used as an external reference standard to quantify impurity B by HPLC at the detection wavelength of 267 nm, with a disregard limit of 0.05% [1]. The 0.4% acceptance limit for impurity B is wider than that for impurity A (0.1%), reflecting its classification as a synthesis-related by-product rather than a degradation product; accurate quantitation across this range depends on the linearity established with the certified CRS [1].

Identification and Structural Confirmation of Unknown Impurities in Niflumic Acid Synthesis

During process development or scale-up, unknown peaks in the HPLC chromatogram with RRT values near 0.8 may be tentatively assigned as impurity B. Confirmation requires co-injection with the authenticated impurity B CRS and matching of retention time and UV spectrum [1]. The tautomeric identity (2-hydroxy vs. 2-oxo form) of the impurity B standard ensures that the UV spectral match at 267 nm is valid; use of a generic 2-oxo-1,2-dihydropyridine-3-carboxamide may produce a spectral mismatch due to tautomer-dependent absorptivity [2].

Cross-Validation of In-House Impurity Standards Against the EP Reference Standard

Laboratories that synthesize impurity B in-house for routine use must cross-validate their material against the EDQM CRS (Y0000826) to demonstrate equivalence. This involves comparative HPLC analysis under the EP method conditions (RRT, resolution vs. impurity E, UV spectrum at 267 nm) and, ideally, orthogonal characterization by NMR, MS, and IR to confirm the 2-hydroxy tautomeric form [3]. Only after such cross-validation can the in-house material be used as a working standard, with the EDQM CRS retained as the primary reference for periodic re-qualification .

Quote Request

Request a Quote for 2-Oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.